molecular formula C27H25N3O5 B2367462 N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894908-24-8

N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Número de catálogo: B2367462
Número CAS: 894908-24-8
Peso molecular: 471.513
Clave InChI: RGALYODTIBOGPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a 1,8-naphthyridine derivative characterized by:

  • Core structure: A 1,8-naphthyridine ring substituted with a 4-methylbenzoyl group at position 3, a methyl group at position 7, and a 4-oxo moiety.
  • Acetamide side chain: Linked to a 3,4-dimethoxyphenyl group, contributing hydrogen bond acceptors (methoxy oxygen atoms) and moderate lipophilicity (estimated logP ~4.9) .
  • Molecular weight: ~479.53 g/mol (calculated from C₂₇H₂₅N₃O₅).

Propiedades

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-16-5-8-18(9-6-16)25(32)21-14-30(27-20(26(21)33)11-7-17(2)28-27)15-24(31)29-19-10-12-22(34-3)23(13-19)35-4/h5-14H,15H2,1-4H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALYODTIBOGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphthyridine core : A bicyclic structure known for various biological activities.
  • Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Benzoyl moiety : Enhances the compound's pharmacological properties.

Molecular Formula

The molecular formula of the compound is C24H25N3O3C_{24}H_{25}N_{3}O_{3}, with a molecular weight of approximately 401.48 g/mol.

Synthesis

The synthesis of N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide typically involves several key steps:

  • Formation of the naphthyridine core : This involves cyclization reactions that yield the naphthyridine framework.
  • Introduction of substituents : The dimethoxyphenyl and benzoyl groups are introduced through electrophilic aromatic substitution or acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase or other bacterial enzymes essential for replication.

Anticancer Potential

Several studies have highlighted the anticancer properties associated with naphthyridine derivatives. The compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to other therapeutic agents.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values < 10 µg/mL.
Study 2Showed cytotoxic effects in breast cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study 3Investigated enzyme inhibition and found that the compound significantly inhibited PI3K activity in vitro.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3,4-difluorophenyl)-2-[7-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (G313-0086)
  • Key differences :
    • Aromatic substituent : 3,4-difluorophenyl instead of 3,4-dimethoxyphenyl.
    • Functional group : Sulfonyl (-SO₂-) replaces benzoyl (-CO-) at position 3.
  • Properties :
    • Molecular weight: 483.49 g/mol (C₂₄H₁₉F₂N₃O₄S).
    • Increased electronegativity (fluorine atoms) may enhance metabolic stability but reduce solubility (logSw ≈-4.6) compared to methoxy groups .
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (E999-0401)
  • Key differences :
    • Benzoyl substituent : 4-ethylbenzoyl replaces 4-methylbenzoyl.
  • Properties: Molecular weight: 485.54 g/mol (C₂₈H₂₇N₃O₅).

Variations in the Heterocyclic Core

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)
  • Key differences :
    • Core structure : 1,5-naphthyridine instead of 1,8-naphthyridine.
    • Substituents : Bulky adamantyl group at N3 and pentyl chain at N1.
  • Properties: Molecular weight: 422.56 g/mol (C₂₆H₃₅N₃O₂).
Goxalapladib (CAS-412950-27-7)
  • Key differences :
    • Core structure : 1,8-naphthyridine with a trifluoromethyl biphenyl and piperidinyl-methoxyethyl substituents.
  • Properties :
    • Molecular weight: 718.80 g/mol (C₄₀H₃₉F₅N₄O₃).
    • Designed for atherosclerosis treatment; the trifluoromethyl group and extended alkyl chains improve blood-brain barrier penetration and plasma protein binding .

Analogues with Alternative Scaffolds

N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compounds 5–18)
  • Key differences :
    • Core structure : Benzo[g]quinazoline replaces 1,8-naphthyridine.
    • Functional group : Sulfamoyl (-SO₂NH₂) at position 3.
  • Properties :
    • Thioacetamide linkage enhances hydrogen bonding (polar surface area >90 Ų), improving solubility but reducing logP (~3.5–4.0) .

Key Research Findings

  • Electronic Effects : Fluorine substitution (G313-0086) enhances metabolic stability but may reduce solubility, whereas methoxy groups (target compound) improve hydrogen bonding .
  • Lipophilicity : Ethylbenzoyl (E999-0401) increases logP, favoring tissue penetration but risking hepatotoxicity .
  • Scaffold Flexibility : Benzoquinazoline derivatives () demonstrate that alternative cores retain bioactivity while modulating solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.